4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide is a compound with potential therapeutic uses in various fields, including cancer treatment, immunology, and neuroscience. The compound is also known as TAK-659 and has been the subject of extensive research in recent years.
Mechanism of Action
The mechanism of action of TAK-659 involves the inhibition of various signaling pathways, including the B-cell receptor signaling pathway and the NF-κB signaling pathway. TAK-659 has also been found to inhibit the activity of various enzymes, including Bruton's tyrosine kinase and PI3Kδ.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 include the inhibition of cell proliferation, induction of apoptosis, modulation of the immune system, and reduction of inflammation. TAK-659 has also been found to have potential uses in the treatment of autoimmune diseases and chronic inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using TAK-659 in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. The limitations of using TAK-659 in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
For research on TAK-659 include further studies on its safety and efficacy in various fields of scientific research, including cancer treatment, immunology, and neuroscience. Other future directions include the development of new compounds based on the structure of TAK-659 and the identification of new targets for its therapeutic uses.
Synthesis Methods
The synthesis of 4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide involves several steps, including the reaction of 2-chlorobenzaldehyde with 2-phenylethylamine to form an imine intermediate. The imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 4-(bromomethyl)benzenesulfonyl chloride to form the desired compound.
Scientific Research Applications
TAK-659 has been found to have potential therapeutic uses in various fields of scientific research. In cancer treatment, TAK-659 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In immunology, TAK-659 has been found to modulate the immune system and reduce inflammation. In neuroscience, TAK-659 has been found to have potential uses in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
4-[[(2-chlorophenyl)methyl-[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O3S/c24-22-9-5-4-8-21(22)17-26(16-19-10-12-20(13-11-19)23(25)27)30(28,29)15-14-18-6-2-1-3-7-18/h1-15H,16-17H2,(H2,25,27)/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSENEOUNFUTHCW-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)N(CC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)N)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({N-[(2-chlorophenyl)methyl]-2-phenylethenesulfonamido}methyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.